molecular formula C22H36N6OS B2581388 N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide CAS No. 946283-17-6

N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide

Cat. No.: B2581388
CAS No.: 946283-17-6
M. Wt: 432.63
InChI Key: GFZOUXXQLBSEEX-UHFFFAOYSA-N
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Description

N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide is a synthetic compound notable for its unique structural features and potential applications in various scientific fields. Its distinctive arrangement of a pyrazolo[3,4-d]pyrimidine core with appended isopropylthio and pyrrolidinyl groups contributes to its complex chemical behavior and functional diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide typically involves multi-step procedures starting from readily available precursors.

  • Step 1: Formation of the pyrazolo[3,4-d]pyrimidine core can be achieved through cyclization reactions involving suitable nucleophiles and electrophiles under specific catalytic conditions.

  • Step 2: Introduction of the isopropylthio group is usually facilitated by nucleophilic substitution reactions, employing thiolation agents in a controlled environment.

  • Step 3: Pyrrolidinyl group addition is typically performed via nucleophilic addition reactions, ensuring precise control over the reaction conditions to maintain the integrity of the molecule.

  • Step 4: Final conjugation with 2-propylpentanamide can be achieved through amide bond formation using coupling agents under mild to moderate conditions.

Industrial Production Methods: Scaling up the synthesis for industrial production requires optimization of reaction conditions to improve yield and purity while minimizing side reactions. Batch and continuous flow synthesis techniques are explored to achieve efficient production rates.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various reactions such as oxidation, reduction, and substitution.

  • Oxidation: Involves the transformation of functional groups to higher oxidation states. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Primarily targets the reduction of functional groups to lower oxidation states. Catalytic hydrogenation using palladium on carbon is a typical method.

  • Substitution: Both nucleophilic and electrophilic substitution reactions are possible, influenced by the presence of reactive sites within the molecule.

Common Reagents and Conditions: The reactions often utilize solvents like dichloromethane or dimethylformamide to maintain solubility and reactivity. Temperature control and pH adjustments are critical to ensure desired reaction pathways.

Major Products Formed: Depending on the reaction conditions, products can include a variety of functionalized derivatives that may exhibit enhanced or altered properties compared to the parent compound.

Scientific Research Applications

N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide finds applications in:

  • Chemistry: Used as a model compound in reaction mechanism studies and as a building block in organic synthesis.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding properties.

  • Medicine: Explored as a candidate for drug development due to its structural complexity and potential therapeutic effects.

  • Industry: Utilized in the synthesis of advanced materials and as a chemical probe in industrial research.

Mechanism of Action

The compound exerts its effects through specific interactions with molecular targets.

Molecular Targets and Pathways Involved: The pyrazolo[3,4-d]pyrimidine core interacts with enzyme active sites, potentially inhibiting their function. Pathways involved may include signal transduction, enzyme catalysis, and receptor-ligand interactions.

Comparison with Similar Compounds

N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide is compared with:

  • N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide

  • N-(2-(6-(ethylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide

These compounds share structural similarities but differ in their substituents, impacting their chemical reactivity and biological activity. The unique isopropylthio group in our compound influences its steric and electronic properties, setting it apart from its analogs.

Properties

IUPAC Name

N-[2-(6-propan-2-ylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-propylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N6OS/c1-5-9-17(10-6-2)21(29)23-11-14-28-20-18(15-24-28)19(27-12-7-8-13-27)25-22(26-20)30-16(3)4/h15-17H,5-14H2,1-4H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZOUXXQLBSEEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NCCN1C2=C(C=N1)C(=NC(=N2)SC(C)C)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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